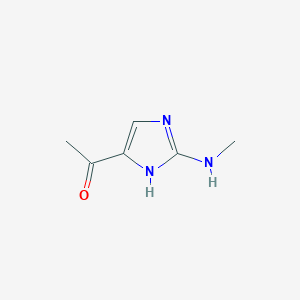![molecular formula C8H13NO2 B12830031 (1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B12830031.png)
(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,6S,8R)-3-Azabicyclo[420]octane-8-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable bicyclic precursor with reagents that introduce the carboxylic acid functionality. For example, the use of tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate followed by deprotection can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various conditions.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
作用機序
The mechanism of action of (1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (1R,6S)-tert-Butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate
- rac-(1R,6S,7S,8S)-8-aminobicyclo[4.2.0]octane-7-carboxylic acid
- (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane
Uniqueness
What sets (1R,6S,8R)-3-Azabicyclo[420]octane-8-carboxylic acid apart from similar compounds is its specific stereochemistry and functional groups
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)6-3-5-1-2-9-4-7(5)6/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7-/m1/s1 |
InChIキー |
KIYLOHWSTSEQQB-FSDSQADBSA-N |
異性体SMILES |
C1CNC[C@@H]2[C@H]1C[C@H]2C(=O)O |
正規SMILES |
C1CNCC2C1CC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)

![N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12830011.png)






